Sjg-136
Übersicht
Beschreibung
Diese Verbindung bindet in der kleinen Furche der DNA und umfasst sechs Basenpaare mit einer Präferenz für die Bindung an Purin-GATC-Pyrimidin-Sequenzen . Sie hat eine potente und breitgefächerte Antitumoraktivität gezeigt, was sie zu einem vielversprechenden Kandidaten in der Krebsforschung macht .
Wissenschaftliche Forschungsanwendungen
SJG-136 wurde ausgiebig auf seine Antitumoraktivität untersucht. Es hat in verschiedenen In-vitro- und In-vivo-Modellen, einschließlich humanen Tumor-Xenograften, Wirksamkeit gezeigt . Die Verbindung wurde im Anti-Krebsmittel-Screening des National Cancer Institute getestet und hat eine potente Aktivität über eine große Bandbreite von Krebszelllinien gezeigt . Darüber hinaus wurde this compound in Phase-I-klinischen Studien auf seine Sicherheit, Verträglichkeit und Pharmakokinetik bei Patienten mit fortgeschrittenen soliden Tumoren untersucht . Die Fähigkeit der Verbindung, stabile DNA-Vernetzungen zu bilden, macht sie zu einem wertvollen Werkzeug in der Krebsforschung und zu potenziellen therapeutischen Anwendungen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die kleine Furche der DNA bindet und Interstrang-Vernetzungen zwischen Guaninresten an gegenüberliegenden Strängen bildet . Diese Vernetzung hemmt die DNA-Replikation und -Transkription, was zum Zelltod führt . Der einzigartige Wirkmechanismus der Verbindung beinhaltet eine Präferenz für die Bindung an Purin-GATC-Pyrimidin-Sequenzen, was sie von anderen DNA-bindenden Mitteln unterscheidet . Die Persistenz dieser Vernetzungen im Vergleich zu herkömmlichen Mitteln deutet auf eine eindeutige und potente Antitumoraktivität hin .
Wirkmechanismus
Target of Action
SJG-136, also known as NSC 694501, is a rationally designed pyrrolobenzodiazepine dimer . It primarily targets DNA, specifically binding in the minor groove of DNA . It spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences .
Mode of Action
This compound selectively cross-links guanine residues located on opposite strands of DNA . This cross-linking occurs between two N-2 guanine positions on opposite strands and separated by 2 base pairs . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents such as nitrogen mustards .
Biochemical Pathways
The dna cross-links formed by this compound seem to be more resistant to recognition and repair by dna repair enzymes . This suggests that this compound may interfere with DNA repair pathways, leading to persistent DNA damage and cell death.
Result of Action
This compound exhibits potent in vitro cytotoxicity . Sensitive cell lines exhibit total growth inhibition and 50% lethality after treatment with as little as 0.83 and 7.1 nmol/L this compound, respectively . In vivo, this compound was active against small and large xenografts with tumor mass reductions in all models tested .
Action Environment
One study suggests that abcb1 genetic polymorphism can influence the pharmacology of this compound . This polymorphism differentially affects ABCB1 gene expression and transport function, which could potentially influence the drug’s sensitivity .
Biochemische Analyse
Biochemical Properties
Sjg-136 has shown a remarkable affinity for DNA and potent cytotoxicity in vitro . It binds in a sequence-selective manner in the minor groove of the DNA helix . The compound spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The DNA cross-links formed by this compound are more persistent than those formed by other agents like nitrogen mustards due to their slow rate of repair .
Cellular Effects
This compound has demonstrated potent and selective cytotoxicity in various cell types. For instance, it has shown potent in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia cells . It has also shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cells . This compound-induced apoptosis was associated with the activation of caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . This cross-linking activity disrupts the normal functioning of DNA, thereby exerting its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown time-dependent cytotoxicity . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents . This persistence of cross-links contributes to the compound’s potent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity. It has been active over a wide dosage range in athymic mouse xenografts . The maximum tolerated dose was found to be approximately 120 μg/kg/dose, and the minimum effective dose in the most sensitive model was approximately 16 μg/kg/dose .
Metabolic Pathways
The metabolic pathways of this compound involve oxidative metabolism catalyzed by CYP3A isoforms, producing a previously unreported monomeric metabolite .
Transport and Distribution
Pharmacokinetic studies have shown that this compound has a half-life of approximately 9 minutes in rats and 1-1.5 hours in dogs, indicating rapid distribution and clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus due to its mechanism of action involving DNA binding
Vorbereitungsmethoden
Die Synthese von SJG-136 beinhaltet die Bildung eines Pyrrolobenzodiazepin-Dimers. Die Syntheseroute umfasst typischerweise die Kupplung von zwei DNA-alkylierenden Untereinheiten durch eine inerte Propanedioxy-Verbrückung . Die Reaktionsbedingungen und die spezifischen Reagenzien, die bei der Synthese verwendet werden, sind so konzipiert, dass die selektive Vernetzung von Guaninresten an gegenüberliegenden DNA-Strängen sichergestellt wird . Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Prinzipien wie die in Laboreinstellungen verwendeten.
Chemische Reaktionsanalyse
This compound unterliegt mehreren Arten von chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit DNA konzentrieren. Die Verbindung bildet Interstrang-Vernetzungen zwischen zwei N-2-Guaninpositionen an gegenüberliegenden DNA-Strängen . Diese Vernetzungen entstehen schnell und bleiben länger bestehen als die, die durch herkömmliche Vernetzungsmittel wie Stickstoffloste gebildet werden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind DNA-Addukte, die die DNA-Replikation und -Transkription hemmen und zum Zelltod führen .
Analyse Chemischer Reaktionen
SJG-136 undergoes several types of chemical reactions, primarily focusing on its interaction with DNA. The compound forms interstrand cross-links between two N-2 guanine positions on opposite strands of DNA . These cross-links are formed rapidly and persist longer compared to those produced by conventional cross-linking agents such as nitrogen mustards . The major products formed from these reactions are DNA adducts that inhibit DNA replication and transcription, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
SJG-136 ist einzigartig in seiner Fähigkeit, stabile Interstrang-Vernetzungen in der kleinen Furche der DNA zu bilden. Ähnliche Verbindungen umfassen andere Pyrrolobenzodiazepin-Dimere, wie Anthramycin, die ebenfalls an die kleine Furche der DNA binden, aber Monoalkylierungsprodukte bilden . Das unterschiedliche Aktivitätsmuster von this compound im Vergleich zu über 60.000 Verbindungen, die im 60-Zelllinien-Screening des National Cancer Institute getestet wurden, deutet darauf hin, dass es einen einzigartigen Wirkmechanismus besitzt . Andere ähnliche Verbindungen umfassen Adozelesin und Bizelesin, die DNA-interagierende Mittel mit potenter Zytotoxizität sind .
Biologische Aktivität
SJG-136 (NSC 694501) is a novel pyrrolobenzodiazepine dimer designed to selectively bind to DNA in the minor groove, specifically targeting guanine-rich sequences. This compound has shown significant potential as an anticancer agent due to its unique mechanism of action and ability to form DNA interstrand cross-links, which are more resistant to repair by cellular mechanisms compared to those formed by traditional chemotherapeutics.
This compound operates by forming covalent bonds with guanine residues on opposite strands of DNA, which results in interstrand cross-links. These cross-links impede DNA replication and transcription, ultimately leading to cell death. The binding affinity for specific DNA sequences, particularly those containing GATC motifs, enhances its selectivity and efficacy against cancer cells .
In Vitro Studies
In the National Cancer Institute's (NCI) 60 cell line screen, this compound exhibited potent cytotoxicity across various cancer cell lines, achieving 50% growth inhibition at concentrations ranging from 0.14 to 320 nmol/L, with a mean effective concentration of 7.4 nmol/L . Notably, sensitive cell lines demonstrated complete growth inhibition at concentrations as low as 0.83 nmol/L.
In Vivo Studies
In animal models, this compound has demonstrated significant antitumor activity. For instance:
- Xenograft Models : In athymic mice bearing various xenografts (including glioma and melanoma), treatment with this compound resulted in tumor growth delays ranging from 32% to 575% , with several mice achieving tumor-free status .
- Dose Administration : The most effective administration schedule was found to be intravenous bolus for five consecutive days, with a maximum tolerated dose (MTD) identified at approximately 120 μg/kg/day .
Pharmacokinetics and Toxicity
A Phase I clinical trial assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in patients with advanced solid tumors. The MTD was determined to be 45 μg/m² every 21 days. Notable toxicities included vascular leak syndrome and liver toxicity, but there was no significant myelosuppression observed .
Summary of Clinical Findings
Study Phase | Maximum Tolerated Dose (MTD) | Observed Toxicities | Key Findings |
---|---|---|---|
Phase I | 45 μg/m² every 21 days | Vascular leak syndrome, liver toxicity | Effective in solid tumors; no myelosuppression |
Phase II | Ongoing trials | Managed with supportive care | Further exploring combination therapies |
Efficacy in Specific Tumor Types
- Ovarian Cancer : In models resistant to cisplatin, this compound showed marked antitumor activity, suggesting potential for use in platinum-resistant ovarian cancer patients .
- Colon Carcinoma : Significant growth inhibition was also noted in LS174T xenografts, where DNA interstrand cross-links were detectable using the comet assay shortly after administration .
Comparative Analysis with Other Agents
This compound's unique mechanism differentiates it from conventional agents like platinum-based drugs. While both types form DNA cross-links, this compound's adducts are more stable and less prone to recognition and repair by cellular mechanisms, potentially leading to improved therapeutic outcomes in resistant tumor types .
Eigenschaften
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232931-57-6 | |
Record name | SJG 136 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SJG 136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJG-136 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SJG-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SJG-136, a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimer, functions as a sequence-selective DNA minor groove interstrand cross-linking agent. [, ] This means it preferentially binds to specific DNA sequences, particularly those containing the purine-GATC-pyrimidine motif. [, , ] Upon binding, it forms covalent bonds with the N2 atoms of two guanine bases located on opposite strands of the DNA double helix, creating an interstrand cross-link (ICL). [, , , ]
A: Unfortunately, while the provided research papers mention this compound's structure as a PBD dimer with a propanedioxy linker connecting the two PBD units through their C8 positions, they do not provide the exact molecular formula, weight, or spectroscopic data. [, ] For detailed structural information, referring to chemical databases or publications specifically dedicated to the structural elucidation of this compound would be necessary.
ANone: The provided research primarily focuses on this compound’s biological activity and does not offer detailed insights into its material compatibility or stability under various conditions. [1-25] Further research is needed to explore these aspects, which are essential for developing stable formulations and potential applications beyond its current use as an anticancer agent.
ANone: this compound primarily acts as a covalent DNA-binding agent and does not exhibit catalytic properties. [1-25] Its primary mechanism of action relies on the formation of irreversible covalent bonds with DNA bases, rather than catalyzing chemical reactions.
A: Computational chemistry and modeling, particularly molecular modeling, have been instrumental in understanding this compound’s interaction with DNA. [, ] Modeling studies revealed that:
- This compound binds to the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands. []
- The C2-exo-unsaturation in this compound's structure enhances its binding affinity compared to C-ring saturated analogues. []
- This C2-exo-unsaturation promotes a flatter conformation of the PBD units, allowing for a more favorable fit within the DNA minor groove. []
- Modeling also helps to understand the effect of linker length on the binding energy and DNA cross-linking ability of this compound and its analogues. []
ANone: Extensive research has explored how modifications to this compound’s structure affect its activity, potency, and selectivity:
- C2-exo-Unsaturation: The presence of a C2-exo-methylene group significantly enhances the cytotoxic potency and DNA cross-linking efficiency of this compound compared to its C-ring saturated counterpart DSB-120. [] This modification leads to a flatter PBD structure, allowing for a more favorable fit within the DNA minor groove and contributing to its increased potency. []
- Linker Length: Modifying the length of the central linker connecting the two PBD units drastically influences this compound’s activity. [, ] For instance, increasing the linker length from three to five methylene units (from this compound to DRG-16) significantly enhances cytotoxicity and DNA cross-linking reactivity. [] This highlights the importance of linker length in optimizing PBD dimer interaction with DNA.
- C8-Conjugation: Studies on PBD monomers and dimers revealed that C8-conjugation, such as the one present in this compound, plays a crucial role in stabilizing the adduct formed with DNA. [] This conjugation appears to be particularly important for the binding to terminal guanines, suggesting a potential role in targeting DNA strand breaks. []
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